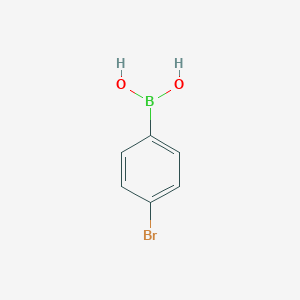

Ácido 4-bromofenilborónico

Descripción general

Descripción

Es un sólido cristalino de color blanco a blanquecino que se utiliza ampliamente en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Este compuesto se valora por su capacidad para formar enlaces carbono-carbono, lo que lo convierte en un reactivo crucial en la síntesis de diversas moléculas orgánicas.

Aplicaciones Científicas De Investigación

El ácido 4-bromofenilborónico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 4-bromofenilborónico implica principalmente su papel como derivado de ácido borónico en las reacciones de acoplamiento de Suzuki-Miyaura. El compuesto sufre transmetalación con un catalizador de paladio, seguido de eliminación reductora para formar el producto biarílico deseado . Este proceso implica la formación de un intermedio paladio-boro, que facilita la transferencia del grupo arilo del ácido borónico al centro de paladio .

Compuestos Similares:

Ácido fenilborónico: Carece del sustituyente bromo, lo que lo hace menos reactivo en ciertas reacciones de acoplamiento.

Ácido 4-clorofenilborónico: Estructura similar pero con un sustituyente cloro en lugar de bromo, lo que puede afectar su reactividad y selectividad en las reacciones.

Ácido 4-fluorofenilborónico: Contiene un sustituyente flúor, lo que lleva a diferentes propiedades electrónicas y reactividad en comparación con el ácido 4-bromofenilborónico.

Singularidad: . Esto lo convierte en un reactivo valioso en la síntesis de compuestos orgánicos complejos.

Análisis Bioquímico

Biochemical Properties

4-Bromophenylboronic acid plays a significant role in biochemical reactions. It is used for palladium-catalyzed Suzuki-Miyaura cross-couplings . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through these catalytic processes.

Molecular Mechanism

The molecular mechanism of action of 4-Bromophenylboronic acid involves its role in palladium-catalyzed Suzuki-Miyaura cross-couplings . It exerts its effects at the molecular level through these catalytic processes, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 4-bromofenilborónico se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de 4-bromofenilmagnesio bromuro con borato de trimetilo, seguida de hidrólisis . Otro método incluye la borilación catalizada por paladio de 4-bromoiodobenceno utilizando bis(pinacolato)diborano como fuente de boro .

Métodos de Producción Industrial: En entornos industriales, la producción de ácido 4-bromofenilborónico a menudo implica reacciones de acoplamiento de Suzuki-Miyaura a gran escala. Estas reacciones generalmente se llevan a cabo en condiciones controladas utilizando catalizadores de paladio y ligandos apropiados para garantizar altos rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 4-bromofenilborónico experimenta varias reacciones químicas, que incluyen:

Acoplamiento de Suzuki-Miyaura: Esta reacción implica el acoplamiento de ácido 4-bromofenilborónico con haluros de arilo en presencia de un catalizador de paladio para formar compuestos biarílicos.

Oxidación: El compuesto se puede oxidar para formar 4-bromofenol.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales en el anillo fenilo.

Reactivos y Condiciones Comunes:

Catalizadores de paladio: Utilizados en reacciones de acoplamiento de Suzuki-Miyaura.

Agentes oxidantes: Como el peróxido de hidrógeno para reacciones de oxidación.

Nucleófilos: Para reacciones de sustitución.

Principales Productos:

Compuestos biarílicos: Formados a través del acoplamiento de Suzuki-Miyaura.

4-Bromofenol: Formado a través de la oxidación.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the bromine substituent, making it less reactive in certain coupling reactions.

4-Chlorophenylboronic Acid: Similar structure but with a chlorine substituent instead of bromine, which can affect its reactivity and selectivity in reactions.

4-Fluorophenylboronic Acid: Contains a fluorine substituent, leading to different electronic properties and reactivity compared to 4-bromophenylboronic acid.

Uniqueness: . This makes it a valuable reagent in the synthesis of complex organic compounds.

Propiedades

IUPAC Name |

(4-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLFZIBJXUQVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203129 | |

| Record name | 4-Bromophenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromophenylboric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5467-74-3 | |

| Record name | (4-Bromophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5467-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxy-4-bromophenylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

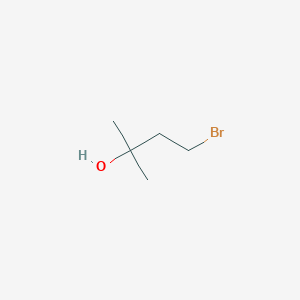

Feasible Synthetic Routes

ANone: 4-Bromophenylboronic acid consists of a phenyl ring substituted with a bromine atom at the para position and a boronic acid group (-B(OH)2) at the first position.

A: Yes, computational studies have been conducted to investigate the molecular properties of 4-Bromophenylboronic acid. Density Functional Theory (DFT) calculations were employed to simulate the vibrational spectra of 4-Bromophenylboronic acid []. These simulations provided insights into the molecule's vibrational modes and helped assign experimental infrared and Raman bands. Additionally, DFT-D3 methods were used to analyze homomeric and heteromeric interactions in molecular complexes of theophylline with 4-Bromophenylboronic acid [].

A: Comparing the inhibitory activity of boronic acid derivatives on soybean urease reveals valuable SAR insights []. The study demonstrated that 4-Bromophenylboronic acid exhibits stronger inhibition compared to butylboronic acid and phenylboronic acid, indicating that the presence of a halogen atom on the phenyl ring enhances inhibitory potency []. Further research exploring modifications to the phenyl ring substituents and the boronic acid moiety could provide a more comprehensive understanding of the SAR and facilitate the development of more potent and selective inhibitors.

ANone: Various analytical techniques are employed to characterize 4-Bromophenylboronic acid, as evident in the research papers:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding environment of the molecule. 1H, 11B, 13C, and 29Si NMR are specifically mentioned in the context of characterizing 4-bromophenylboronate derivatives [].

- X-ray Crystallography: Used to determine the three-dimensional structure of 4-Bromophenylboronic acid and its derivatives in crystalline form [, ].

- Gas Chromatography (GC): Employed to analyze 4-Bromophenylboronic acid derivatives after derivatization with mercuric salts []. Both Flame Ionization Detection (FID) and Electron Capture Detection (ECD) are utilized for detection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)